
4-chloro-N-(cyanomethyl)-3-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-N-(cyanomethyl)-3-methylbenzamide, also known as CMX-2043, is a small molecule drug that has been extensively studied for its potential therapeutic applications. It belongs to the class of compounds known as benzamides and has been shown to have a range of biochemical and physiological effects. In
Aplicaciones Científicas De Investigación
4-chloro-N-(cyanomethyl)-3-methylbenzamide has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-fibrotic, and anti-tumor properties. It has also been studied for its potential use in treating cardiovascular diseases, diabetes, and neurological disorders.
Mecanismo De Acción
The exact mechanism of action of 4-chloro-N-(cyanomethyl)-3-methylbenzamide is not fully understood. However, it has been shown to target multiple signaling pathways involved in inflammation, fibrosis, and cancer. It has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and immune response. It has also been shown to inhibit the activity of TGF-β, a cytokine that plays a key role in fibrosis.
Biochemical and Physiological Effects
4-chloro-N-(cyanomethyl)-3-methylbenzamide has been shown to have a range of biochemical and physiological effects. It has been shown to reduce inflammation and fibrosis in various organs, including the heart, liver, and lung. It has also been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells. In addition, it has been shown to improve insulin sensitivity and reduce blood glucose levels in diabetic animals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-chloro-N-(cyanomethyl)-3-methylbenzamide has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. It has also been shown to have low toxicity in animal studies. However, there are also some limitations to its use in lab experiments. It has poor solubility in water, which can make it difficult to administer in vivo. In addition, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for research on 4-chloro-N-(cyanomethyl)-3-methylbenzamide. One direction is to further explore its potential therapeutic applications, particularly in cardiovascular diseases, diabetes, and neurological disorders. Another direction is to elucidate its mechanism of action and identify its molecular targets. This could lead to the development of more potent and selective analogs. Finally, there is a need for more studies to determine the optimal dosage and administration route for 4-chloro-N-(cyanomethyl)-3-methylbenzamide in animal models and humans.
Conclusion
In conclusion, 4-chloro-N-(cyanomethyl)-3-methylbenzamide is a small molecule drug that has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-fibrotic, and anti-tumor properties. Its mechanism of action is not fully understood, but it has been shown to target multiple signaling pathways involved in inflammation, fibrosis, and cancer. While it has several advantages for lab experiments, there are also some limitations to its use. Further research is needed to fully explore its potential therapeutic applications and elucidate its mechanism of action.
Métodos De Síntesis
The synthesis of 4-chloro-N-(cyanomethyl)-3-methylbenzamide involves the reaction of 4-chloro-3-methylbenzoic acid with cyanomethylamine hydrochloride. The resulting product is then subjected to a series of purification steps to obtain the final compound. This synthesis method has been optimized for high yield and purity and has been used in numerous studies.
Propiedades
IUPAC Name |
4-chloro-N-(cyanomethyl)-3-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O/c1-7-6-8(2-3-9(7)11)10(14)13-5-4-12/h2-3,6H,5H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMIKHKPZJJJJRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)NCC#N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-(cyanomethyl)-3-methylbenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 2-(2-((4-chlorophenyl)sulfonyl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2522779.png)
![(4-[1,3]Oxazolo[4,5-b]pyridin-2-ylmorpholin-2-yl)methylamine dihydrochloride](/img/no-structure.png)
![3-Methyl-2-propan-2-yl-1-pyrrolidin-1-ylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2522782.png)
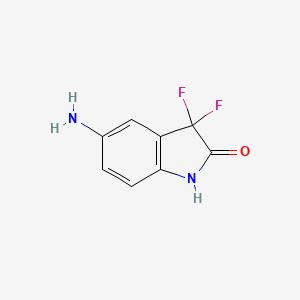
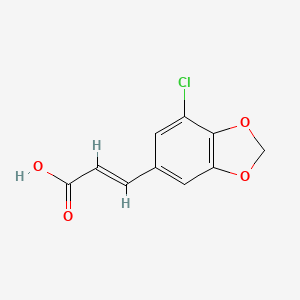
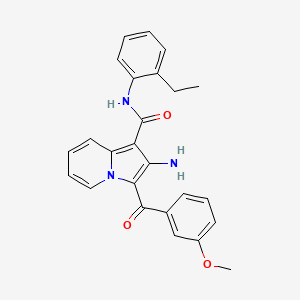
![1-(2,5-Dimethoxyphenyl)-2-((2,5-dimethoxyphenyl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2522793.png)
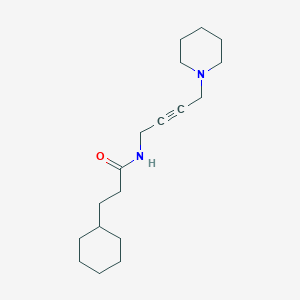
![2-amino-N-(3-ethoxypropyl)-1-(4-methyl-3-nitrophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2522795.png)
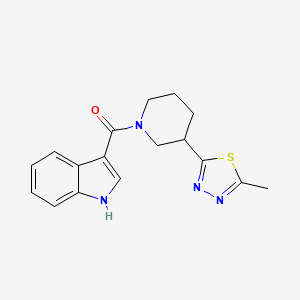
![N-(3-nitrophenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2522797.png)

